6-Chloro-2-hydroxy-quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is a quinoline derivative with significant importance in various fields of chemistry and biology This compound is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a carboxylic acid group attached to a quinoline ring
Mechanism of Action
Target of Action
Quinoline derivatives have been known to inhibit enzymes like topoisomerase ii .
Mode of Action
Quinoline derivatives have been known to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives have been known to cause changes at the molecular and cellular level depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid typically involves the reaction of 6-chloro-2-hydroxyquinoline with suitable reagents to introduce the carboxylic acid group at the 4-position. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxyquinoline.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: Lacks the chloro group, which affects its reactivity and biological activity.
4-Hydroxyquinoline-2-carboxylic acid: Has a different position of the hydroxy and carboxylic acid groups, leading to distinct chemical properties.
6-Chloro-4-hydroxyquinoline-2-carboxylic acid: Similar structure but with different functional group positions, resulting in varied applications.
Uniqueness
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYRRFUUZGORKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-30-4 |
Source
|
Record name | 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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